N-(5-氨基-2-甲基苯基)金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

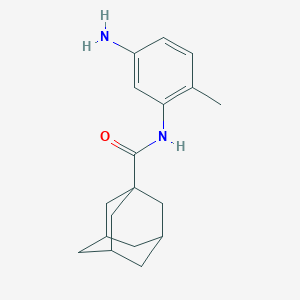

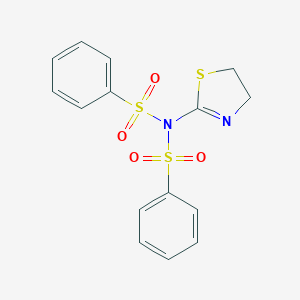

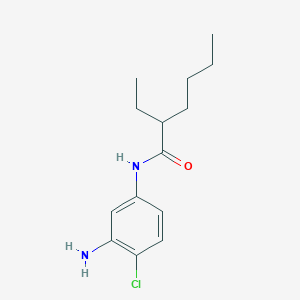

“N-(5-Amino-2-methylphenyl)adamantane-1-carboxamide” is a chemical compound with the molecular formula C18H24N2O . It’s a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties .

Synthesis Analysis

N-Aryl(benzyl)adamantane-1-carboxamides, which include “N-(5-amino-2-methylphenyl)adamantane-1-carboxamide”, were synthesized in 54–87% yields by reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine on heating at 80°C for 8 hours .Molecular Structure Analysis

The molecular structure of “N-(5-amino-2-methylphenyl)adamantane-1-carboxamide” is based on the adamantane moiety, which is the smallest molecular representative of the diamond family . The adamantane unit is superimposable on the diamond lattice .Chemical Reactions Analysis

Adamantane derivatives, including “N-(5-amino-2-methylphenyl)adamantane-1-carboxamide”, have been the subject of various radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .科学研究应用

神经递质系统影响

N-(5-氨基-2-甲基苯基)金刚烷-1-甲酰胺,类似于膜南丁胺等化合物,已被研究其对各种神经递质系统的影响。一个显著的方面是其对多巴胺能神经元的刺激作用,这可能通过行为变化和生化效应来体现。此外,这种化合物似乎刺激去甲肾上腺素和5-羟色胺神经元,可能是通过多巴胺系统的激活间接影响,并且还影响GABA神经元。有趣的是,并未发现对多巴胺、α1、α2、5-羟色胺、GABA、苯二氮卓和阿片等特定受体的直接影响,表明其作用方式独特,与苯丙胺或阿波吗啡等其他多巴胺拟效剂不同。这将其定位在一类主要具有多巴胺拟效作用但具有不同操作机制的化合物中(J. Maj, 1982)。

神经退行性疾病中的药理特性

对基于金刚烷的支架,包括N-(5-氨基-2-甲基苯基)金刚烷-1-甲酰胺及其衍生物的研究已经证明它们作为治疗痴呆症、阿尔茨海默病和帕金森病等神经退行性疾病的药物的潜力。这些化合物的药理潜力超过了著名的金刚烷衍生物如金刚烷和膜南丁胺。这突显了未来在生物化学、药理学和神经学领域的研究方向,旨在开发对神经退行性疾病高效且选择性的药物(V. Dembitsky, T. Gloriozova, V. Poroikov, 2020)。

用于药物开发的合成和化学性质

已经探索了含金刚烷基的核碱基和相关化合物的合成和化学性质,旨在创造选择性和高效的药物。尤其是那些包含未取代金刚烷的金刚烷化合物已经显示出有前途的生物活性,表明有良好的研究前景。这一研究领域对于基于金刚烷衍生物的独特化学性质,开发具有增强效力和选择性的新药物至关重要(E. Shokova, V. Kovalev, 2013)。

未来方向

Adamantane derivatives, including “N-(5-amino-2-methylphenyl)adamantane-1-carboxamide”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This suggests promising future directions in creating and utilizing new materials based on natural and synthetic nanodiamonds .

属性

IUPAC Name |

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-11-2-3-15(19)7-16(11)20-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10,19H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRYCFAZVJLDTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-indol-3-yl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B499880.png)

![2-[(4-Phenylpiperazin-1-yl)sulfonyl]benzonitrile](/img/structure/B499902.png)